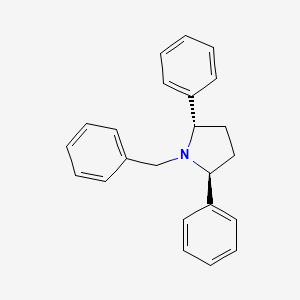
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- is a chemical compound with the molecular formula C23H23N and a molecular weight of 313.43542 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring substituted with diphenyl and phenylmethyl groups
Chemical Reactions Analysis
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- can be compared with other similar compounds, such as:
Pyrrolidine, 2,5-diphenyl-1-(2-propen-1-yl)-, (2S,5S)-: This compound has a similar pyrrolidine ring structure but with different substituents.
Other pyrrolidine derivatives: These compounds may have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
650607-87-7 |
|---|---|
Molecular Formula |
C23H23N |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S,5S)-1-benzyl-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C23H23N/c1-4-10-19(11-5-1)18-24-22(20-12-6-2-7-13-20)16-17-23(24)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2/t22-,23-/m0/s1 |
InChI Key |
SEGUUYKOMUAOMP-GOTSBHOMSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


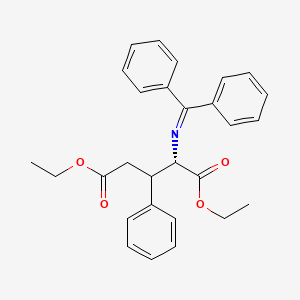
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
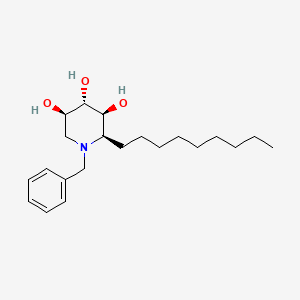
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
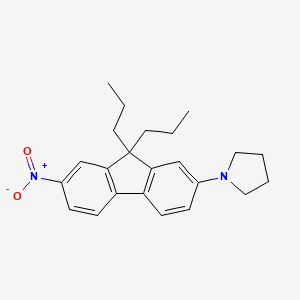
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
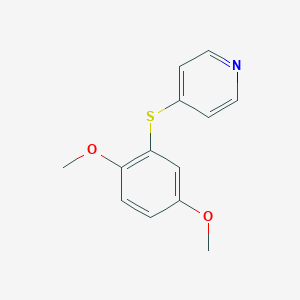
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
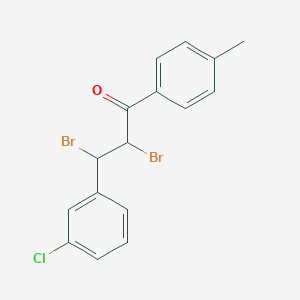
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
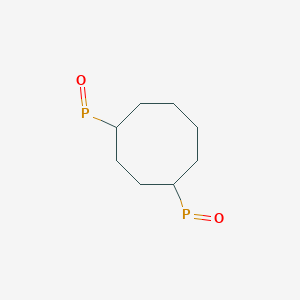
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
